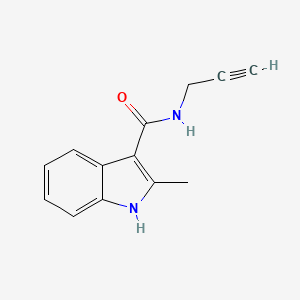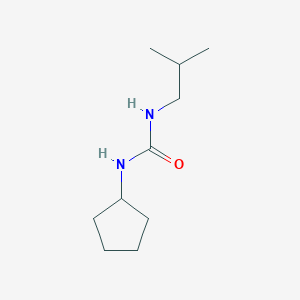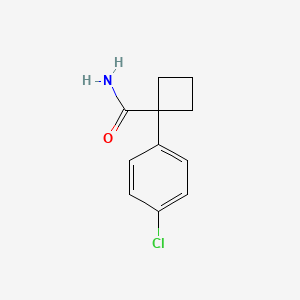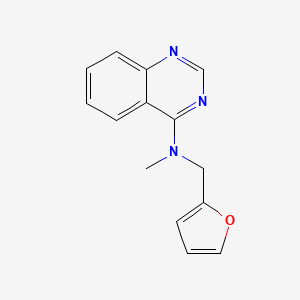
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide, also known as MPHB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPHB belongs to the class of benzamide derivatives and has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to inhibit the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. This suggests that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide exerts its anti-inflammatory effects by modulating the immune response. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells, suggesting that it may have antitumor effects by inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to reduce the levels of prostaglandin E2 and nitric oxide in animal models, indicating its anti-inflammatory effects. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Overall, the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has the potential to lead to the development of new drugs for the treatment of pain, inflammation, and cancer.
Synthesemethoden
The synthesis of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide involves the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride to form 2-chloro-4-methoxybenzoic acid. The latter is then reacted with N-methyl-N-phenylamine in the presence of triethylamine to form N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. The yield of this method is around 70%, and the purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects. In a study conducted by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to exhibit significant analgesic and anti-inflammatory effects in animal models. Another study by Zhang et al. showed that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide inhibited the growth of human hepatocellular carcinoma cells in vitro and in vivo. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCFRGJCANVPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

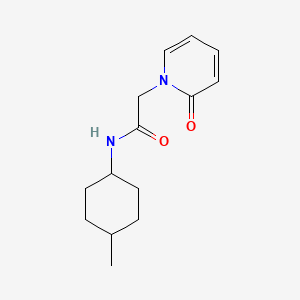
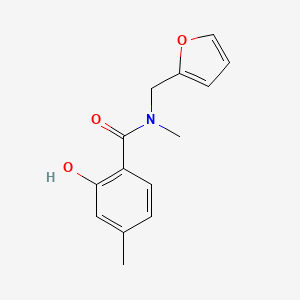
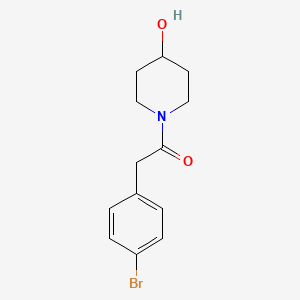
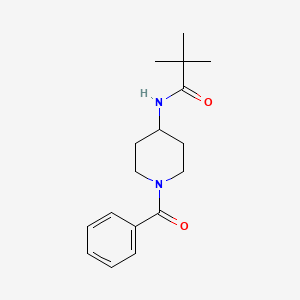
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
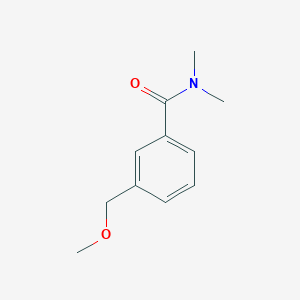
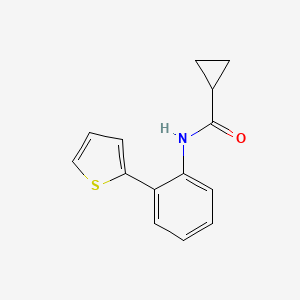


![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
